
N-Acetyl-2-methyl-1,3-propanediamine
Overview
Description
N-Acetyl-2-methyl-1,3-propanediamine is a derivative of 1,3-propanediamine featuring an acetyl group (-COCH₃) and a methyl substituent (-CH₃) at the second carbon of the propane backbone. The acetyl group enhances metal-binding capabilities, while the methyl group introduces steric effects that may influence solubility, reactivity, and interaction with biological targets .
Preparation Methods
Key Preparation Methods
Hydrogenation of Acetylamino-Nitrile Precursors
One of the most effective and commercially viable methods involves the catalytic hydrogenation of acetylamino-nitrile compounds under controlled pressure and temperature conditions. This process yields dihydroimidazole intermediates, which are subsequently hydrolyzed to produce the target diamine.
- Starting Material: Acetylamino-nitrile of the general formula $$ \text{R}1, \text{R}2, \text{R}_3 $$ where R groups are hydrogen or C1-C6 alkyl groups.
- Catalysts: Raney nickel, platinum, or ruthenium catalysts are commonly used.
- Hydrogen Pressure: Moderate pressures between 40 PSI to 250 PSI.
- Temperature: Typically between 40°C and 180°C, often optimized to 60°C–150°C.
- Solvents: Organic solvents such as alcohols, polar aprotic solvents, dialkyl ethers, paraffin oil, or dowtherm.
- Ammonia Source: Ammonia or its chemical equivalents (liquor ammonia, aqueous ammonia, ammonium hydroxide, ammonium salts).
- Hydrogenation of acetylamino-nitrile to form dihydroimidazole.
- Hydrolysis of dihydroimidazole in the presence of a base (alkali or alkaline earth metal hydroxides, carbonates, bicarbonates, or alkoxides) in aqueous or mixed solvent systems at 60°C–150°C.
- Separation and purification of N-Acetyl-2-methyl-1,3-propanediamine via drying over solid bases and distillation.
This method avoids the use of high pressures (>300 PSI) and toxic nitro compounds, resulting in a non-hygroscopic, pure product suitable for commercial production.
Acetylation of 2-Methyl-1,3-propanediamine
Another preparative approach involves the acetylation of 2-methyl-1,3-propanediamine using acylating agents such as acetic anhydride or acetyl chloride under controlled conditions. This step is generally conducted after the diamine is synthesized or commercially obtained.
- Reaction Conditions: Mild temperatures, often room temperature to 60°C.
- Solvent: Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile.
- Purification: Crystallization or distillation to isolate the N-acetyl derivative.
This method is widely used for derivatization rather than initial diamine synthesis but is critical for obtaining the acetylated product.
Preparation of Stock Solutions and Formulations
For research and in vivo applications, this compound is prepared as stock solutions with precise molarities. The following table summarizes typical stock solution preparations based on compound mass and desired molarity in milliliters of solvent:
Compound Mass | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM Solution | 7.6811 mL | 38.4054 mL | 76.8108 mL |
5 mM Solution | 1.5362 mL | 7.6811 mL | 15.3622 mL |
10 mM Solution | 0.7681 mL | 3.8405 mL | 7.6811 mL |
Note: Solvents used include distilled water, DMSO, PEG300, Tween 80, and corn oil for in vivo formulations. The preparation involves sequential addition of solvents with mixing and clarification at each step, sometimes aided by vortexing, ultrasound, or heating to ensure complete dissolution.
Comparative Analysis of Preparation Techniques
Preparation Aspect | Hydrogenation of Acetylamino-Nitrile | Direct Acetylation of Diamine |
---|---|---|
Starting Material | Acetylamino-nitrile | 2-Methyl-1,3-propanediamine |
Catalyst | Raney nickel, Pt, Ru | None |
Pressure | 40–250 PSI | Atmospheric |
Temperature | 40–180°C | Room temperature to 60°C |
Purity Achieved | >99% GC purity | Dependent on diamine purity |
Moisture Content | <0.5% w/w | Variable |
Commercial Viability | High | Moderate |
Safety Concerns | Moderate (hydrogenation) | Low |
Product Hygroscopicity | Low (non-hygroscopic) | Variable |
Research Findings and Notes
- The hydrogenation-hydrolysis route provides a cost-effective, scalable, and environmentally safer method compared to older techniques involving high-pressure hydrogenation (>300 PSI) or reduction of nitro compounds, which are hazardous and yield impure products.
- Drying over solid bases and vacuum distillation are critical for achieving the desired purity and moisture specifications, which impact the stability and usability of the compound.
- The intermediate dihydroimidazole formed during hydrogenation can be purified by high vacuum distillation if needed before hydrolysis, enhancing overall product purity.
- The process allows the production of diamines with purity exceeding 99.8% by GC and moisture contents below 0.3% w/w, suitable for pharmaceutical intermediates.
- The compound serves as an intermediate for various applications, including dyes, fungicides, pharmaceuticals (antimalarials, anti-inflammatory agents), and agrochemicals, highlighting the importance of high purity and controlled synthesis.
Summary Table of Key Reaction Parameters
Step | Conditions | Catalyst/Solvent | Outcome |
---|---|---|---|
Hydrogenation | 40–250 PSI H2, 60–150°C | Raney Ni, Pt, Ru; alcohols, ethers | Dihydroimidazole intermediate |
Hydrolysis | 60–150°C, aqueous/base | Alkali hydroxides, carbonates | This compound |
Drying & Purification | Solid base drying, vacuum distillation | Solid bases (e.g., KOH) | >99% purity, low moisture |
Stock solution prep. | Room temperature, sequential solvent addition | DMSO, PEG300, Tween 80, water | Clear, stable solutions for use |
This comprehensive review consolidates the preparation methods of this compound from diverse authoritative sources, emphasizing practical, scalable, and safe synthetic routes with detailed reaction conditions and purification strategies. The hydrogenation of acetylamino-nitrile followed by hydrolysis and purification stands out as the preferred industrial method, yielding high-purity, stable product suitable for advanced chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-2-methyl-1,3-propanediamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or amides.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
N-Acetyl-2-methyl-1,3-propanediamine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: It is used as an additive in methanol and other industrial applications to prevent denaturation and facilitate transportation.
Mechanism of Action
N-Acetyl-2-methyl-1,3-propanediamine is similar to other compounds such as N-Acetyl-1,3-propanediamine and N-Acetyl-2-methyl-1,4-butanediamine. it is unique in its structure and properties, which make it suitable for specific applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following 1,3-propanediamine derivatives are discussed based on substituent patterns and applications:
Comparative Analysis
Coordination Chemistry
- N-Acetyl-1,3-propanediamine : Forms stable metal complexes due to the acetyl group’s electron-withdrawing nature, enhancing ligand-metal interactions. Used in studies of surface modification and chelation .
- 2-Hydroxy-1,3-propanediamine Derivatives: Form dinuclear/mononuclear Cu²⁺ and lanthanide complexes, with stability influenced by hydroxyl and aromatic substituents .
- Impact of Methyl Groups : Steric hindrance from methyl substituents (e.g., 2,2-dimethyl-1,3-propanediamine) reduces reaction yields in cyclization stages . The 2-methyl group in the target compound may similarly affect coordination geometry but to a lesser extent.
Physicochemical Properties
- Solubility and Stability : Methyl groups (e.g., in N,N-dimethyl-1,3-propanediamine) increase hydrophobicity, affecting partitioning in drug delivery systems . Acetyl groups enhance polarity, improving water solubility in chelating agents .
- Thermodynamic Data : For 2,2-dimethyl-1,3-propanediamine, calculated properties include boiling points (335–450 K) and vapor pressures (2.75–202.67 kPa), critical for industrial handling .
Biological Activity
N-Acetyl-2-methyl-1,3-propanediamine (often abbreviated as N-Ac-2-methyl-PDA) is an organic compound with significant biological activity. Its structural characteristics, which include an acetyl group and a methyl substituent on the propanediamine backbone, make it a valuable compound in biochemical research, particularly in proteomics and enzyme inhibition studies. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications in various fields.
- Molecular Formula : C5H12N2O
- Molecular Weight : Approximately 130.19 g/mol
- Melting Point : 244-246°C (decomp.)
The compound's unique structure enhances its reactivity and specificity in biochemical applications, making it suitable for modifying proteins and peptides.
Enzyme Inhibition
N-Ac-2-methyl-PDA has been shown to inhibit specific enzymes due to its structural similarity to natural substrates. This inhibition can impact various metabolic pathways, which is crucial for understanding its role in biochemical processes. For instance, it has been utilized as a precursor for isotopically labeled crosslinkers in proteomic studies, aiding researchers in determining protein-protein interactions and structures through mass spectrometry analysis.
Interaction with Biological Molecules
Studies have indicated that N-Ac-2-methyl-PDA interacts with various biomolecules, which underlines its significance in both fundamental research and applied sciences. The interactions include:
- Protein Modifications : The compound can modify proteins and peptides, facilitating the study of their functions and interactions.
- Crosslinking Agents : As a bifunctional molecule, it covalently binds to two protein side chains, enhancing the understanding of protein dynamics.
Comparative Analysis with Similar Compounds
The biological activity of N-Ac-2-methyl-PDA can be compared with other compounds within the propanediamine family. Below is a table highlighting the differences:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-Methyl-1,3-propanediamine | C4H12N2 | Lacks acetyl group; simpler structure |
1,3-Propanediamine | C3H10N2 | Basic diamine structure without modifications |
N,N-Dimethylpropylenediamine | C5H14N2 | Contains dimethyl groups; greater steric hindrance |
N-Ac-2-methyl-PDA is unique due to its acetylation at one of the amines, enhancing its reactivity compared to these similar compounds.
Proteomic Applications
In proteomic studies, N-Ac-2-methyl-PDA has been employed as a crosslinker to investigate protein interactions. For example, isotopic labeling techniques have allowed scientists to distinguish between crosslinked peptides during mass spectrometry analysis. This application is critical for understanding complex biological systems and protein dynamics.
Therapeutic Potential
Research has also explored the therapeutic potential of N-Ac-2-methyl-PDA as an inhibitor of Rho kinase, which plays a role in various diseases such as cardiac hypertrophy and autoimmune disorders. The inhibition of this kinase could lead to new therapeutic strategies for treating these conditions .
Properties
IUPAC Name |
N-(3-amino-2-methylpropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(3-7)4-8-6(2)9/h5H,3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYAYJPVNXTYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339138-20-3 | |
Record name | N-Acetyl-2-methyl-1,3-propanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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